molecular formula C28H22N2O6 B11399211 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399211
M. Wt: 482.5 g/mol
InChI Key: DLAGLCIOJUIKMC-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran moiety, a chromene core, and a carbamoyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 5-(4-methoxyphenyl)furan-2,3-dione, which is then reacted with urea in a 1:1 ratio under reflux conditions in a mixture of 1,2-dichloroethane and DMSO to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as adjusting temperature, solvent composition, and reaction time.

Chemical Reactions Analysis

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting diverse chemical and biological activities.

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O6/c1-15-12-16(2)24-20(31)14-23(35-22(24)13-15)27(32)30-25-19-6-4-5-7-21(19)36-26(25)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

DLAGLCIOJUIKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

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